N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide
Description
Historical Development of Oxazepine Chemistry
The synthesis of oxazepine derivatives dates to the mid-20th century, with early efforts focused on cyclocondensation reactions between 2-aminophenols and carbonyl-containing precursors. A landmark advancement occurred in the 1970s with Fryer et al.'s development of stannous chloride-mediated reductions to access 10,11-dihydrodibenzo[b,f]oxazepin-11-ones, which became pivotal intermediates for antipsychotic agents like loxapine.
Modern synthetic strategies have expanded significantly:
- Cyclocondensation : Substituted 2-aminobenzonitriles react with 1,4-dichloro-2-nitrobenzene under Cs₂CO₃ catalysis to form nitrile intermediates, hydrolyzed to amides (90% yield) and reduced to diazepinones.
- Palladium Catalysis : Intramolecular amidation of nitro precursors using Pd(OAc)₂/BINAP systems achieves 70–94% yields for novel conjugates.
- Multicomponent Reactions : Solvent-free domino reactions between isocyanides, gem-diactivated olefins, and DBO imines yield pyrrole-fused derivatives (70% yield).
Table 1: Key Synthetic Methodologies for Dibenzo[b,f]Oxazepines
| Method | Substrates | Conditions | Yield (%) |
|---|---|---|---|
| Cyclocondensation | 2-Aminobenzonitrile + 1,4-dichloro-2-nitrobenzene | Cs₂CO₃, DMF, 80°C | 86 |
| Palladium Catalysis | Nitro-substituted precursors | Pd(OAc)₂/BINAP, toluene | 94 |
| Multicomponent Reaction | Isocyanide, olefin, DBO imine | Solvent-free, 100°C | 70 |
Significance in Heterocyclic Chemistry Research
The DBO framework’s pharmacological relevance stems from its dual capacity for π-π stacking interactions (via benzene rings) and hydrogen bonding (via the oxazepine oxygen). Notable applications include:
- Antipsychotic Agents : Structural analogs like amoxapine exhibit potent dopamine D₂ receptor antagonism.
- TRPA1 Modulation : Chlorinated derivatives act as TRPA1 agonists, enabling studies of nociception and inflammatory pathways.
- Optoelectronic Materials : Pyrrole-fused DBO derivatives demonstrate quantum yields up to 0.82, making them candidates for organic light-emitting diodes (OLEDs).
Table 2: Functionalized DBO Derivatives and Applications
Position within Sulfonamide-Functionalized Heterocycles
Sulfonamide incorporation into the DBO framework enhances hydrogen-bonding capacity and metabolic stability. The target compound, N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)ethanesulfonamide, exemplifies this strategy:
- Synthetic Pathways : Electrophilic sulfonylation at the C2 position of 8-chloro-10,11-dihydrodibenzo[b,f]oxazepin-11-one using ethanesulfonyl chloride in pyridine.
- Structure-Activity Relationships (SAR) : The sulfonamide’s sulfonyl group engages in hydrogen bonding with kinase ATP pockets, while the 8-chloro substituent enhances lipophilicity for membrane penetration.
- Comparative Analysis : Unlike non-sulfonylated DBOs, this derivative shows a 3.2-fold increase in aqueous solubility (LogP reduction from 4.1 to 2.9), critical for bioavailability.
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c1-2-23(20,21)18-10-4-6-13-11(8-10)15(19)17-12-7-9(16)3-5-14(12)22-13/h3-8,18H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHQUIUBRUNARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dibenzo[b,f][1,4]oxazepine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazepine ring.
Oxidation: The oxidation of the intermediate to introduce the keto group at the 11th position is typically carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Sulfonamide formation: The final step involves the reaction of the intermediate with ethanesulfonamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the keto group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the keto group can yield the corresponding alcohol, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modulating the activity of certain receptors or enzymes. For example, it may act as an antagonist at dopamine receptors, which is a common mechanism for neuroleptic drugs .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on core modifications, substituent variations, and inferred pharmacological implications.
Core Heteroatom Variations
Thiazepine vs. Oxazepine Analogs
- Thiazepine Derivatives : Compounds such as 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide () replace the oxygen atom in the oxazepine ring with sulfur. This substitution increases lipophilicity and may alter metabolic pathways due to sulfur’s susceptibility to oxidation. For example, ML304 (a thiazepine carboxamide) exhibits an IC₅₀ of 190 nM for antimalarial activity, highlighting the pharmacological relevance of sulfur-containing analogs .
- Oxazepine Derivatives : The target compound’s oxygen-based core likely improves metabolic stability compared to thiazepines, as ether bonds are less reactive than thioethers. Analogs like N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide () demonstrate the versatility of the oxazepine scaffold in accommodating diverse substituents .
Substituent Position and Functional Group Variations
Electronic and Steric Effects
- Chlorine vs. In contrast, N-(4-Methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () uses a methoxy group (-OCH₃), which is electron-donating and may alter electronic distribution in the core .
- Sulfonamide vs.
Pharmacological Implications
- Antimalarial Activity : Thiazepine derivatives like SBI-0797750 (IC₅₀ = 889 nM) demonstrate the impact of core optimization on potency, being 25-fold more active than earlier analogs . While the target compound’s activity is unspecified, its sulfonamide group may confer similar advantages in target engagement.
Biological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a complex organic compound that has attracted interest due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Structural Characteristics
The compound features a unique dibenzo[b,f][1,4]oxazepine core, characterized by:
- Chloro and oxo substituents : These enhance reactivity and biological activity.
- Ethanesulfonamide moiety : This contributes to its solubility and interaction with biological targets.
Pharmacological Properties
Research indicates that this compound exhibits several key pharmacological activities:
- Dopamine Receptor Antagonism : The compound acts as an antagonist at the D2 dopamine receptor, which is crucial for various neurological functions including motor control and reward pathways. Its antagonistic action can decrease dopamine activity in the brain, potentially leading to therapeutic effects in psychiatric disorders .
- Neuroleptic Activity : Preliminary studies suggest that this compound may serve as a neuroleptic agent, interacting with neurotransmitter receptors such as dopamine and serotonin receptors. This could indicate potential applications in treating conditions like schizophrenia and bipolar disorder .
- Antidepressant Effects : Some derivatives have shown antidepressant-like effects in animal models, possibly through modulation of monoamine neurotransmitter systems .
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems through the following mechanisms:
- Receptor Binding : The structural features allow effective binding to various neurotransmitter receptors, influencing signaling pathways associated with mood regulation and psychotic symptoms.
- Inhibition of Enzymatic Activity : Certain studies have indicated that it may inhibit specific enzymes involved in neurotransmitter metabolism, enhancing neurotransmitter availability in the synaptic cleft .
Case Study 1: Neuroleptic Efficacy
A study conducted on animal models demonstrated that this compound significantly reduced symptoms of induced psychosis. Behavioral changes and biochemical markers associated with dopamine receptor activity were measured. Results indicated a marked improvement in symptoms compared to control groups .
Case Study 2: Antidepressant Properties
In another study focusing on depression models in rodents, derivatives of the compound exhibited significant reductions in depressive-like behavior. The mechanism was linked to increased levels of serotonin and norepinephrine in the synaptic cleft due to inhibition of their reuptake .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)-2-(4-methoxyphenoxy)acetamide | Different methoxy position | Antipsychotic properties |
| N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)-3-fluorobenzamide | Fluorine substitution instead of methoxy | Dopamine receptor antagonist |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
